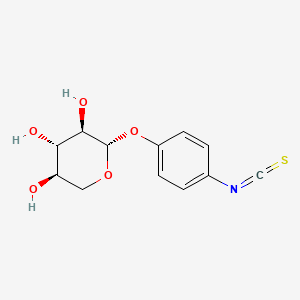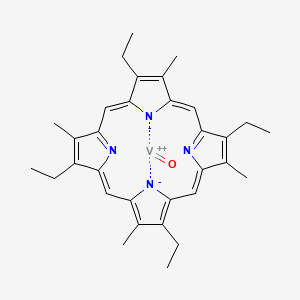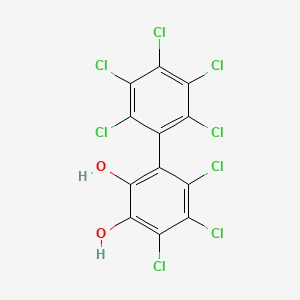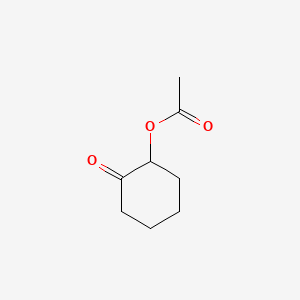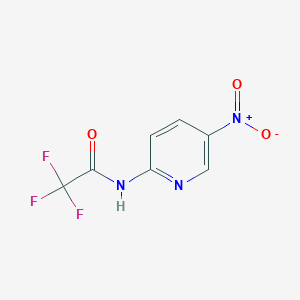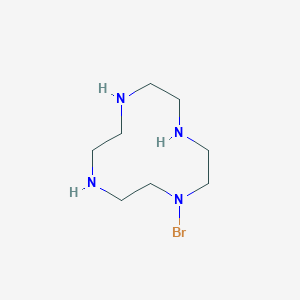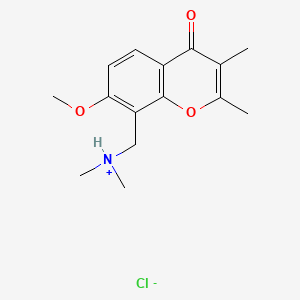![molecular formula C20H10F2N2 B15341663 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile is an organic compound characterized by the presence of cyanophenyl and difluorophenyl groups attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to form the corresponding amine. The amine is then converted to the nitrile via a Sandmeyer reaction.
Introduction of difluorophenyl groups: The difluorophenyl groups are introduced through a halogen exchange reaction, often using a fluorinating agent such as Selectfluor.
Coupling reactions: The final step involves coupling the cyanophenyl and difluorophenyl intermediates using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups like cyanophenyl and difluorophenyl can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile: Unique due to the combination of cyanophenyl and difluorophenyl groups.
Rilpivirine: A similar compound used as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.
Crisaborole: Another related compound used as a topical treatment for atopic dermatitis.
特性
分子式 |
C20H10F2N2 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC名 |
4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile |
InChI |
InChI=1S/C20H10F2N2/c21-19-10-18(16-7-3-14(12-24)4-8-16)20(22)9-17(19)15-5-1-13(11-23)2-6-15/h1-10H |
InChIキー |
SGPVRBSOMVYSER-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2F)C3=CC=C(C=C3)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



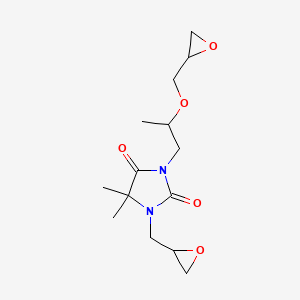
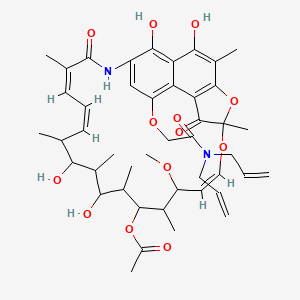
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
